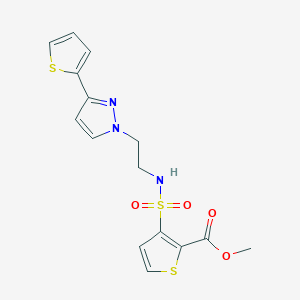

![molecular formula C16H24N2O2S B2778303 N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1147755-52-9](/img/structure/B2778303.png)

N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

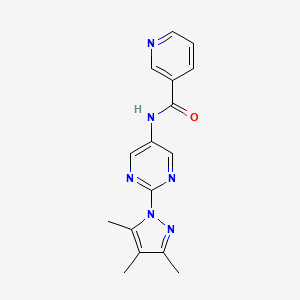

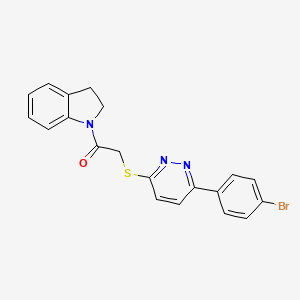

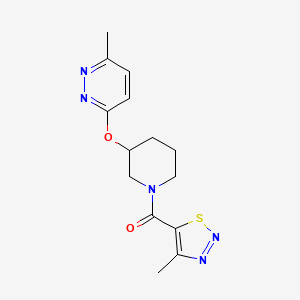

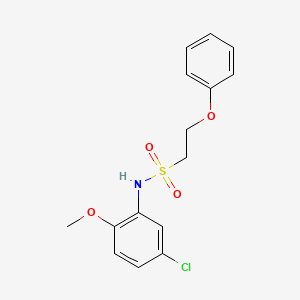

N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide, also known as MRS1477, is a novel and potent antagonist of the P2Y14 receptor. P2Y14 receptor is a G protein-coupled receptor that is involved in various physiological and pathological processes, including inflammation, immune response, and cancer. MRS1477 has been widely used as a research tool to investigate the role of P2Y14 receptor in different biological systems.

Mécanisme D'action

N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide acts as a competitive antagonist of P2Y14 receptor, which is a member of the P2Y family of purinergic receptors. P2Y14 receptor is activated by uridine diphosphate (UDP)-glucose, a nucleotide sugar that is produced by various cells under different physiological and pathological conditions. The activation of P2Y14 receptor leads to the activation of downstream signaling pathways, including the phospholipase C (PLC)/inositol trisphosphate (IP3) pathway and the mitogen-activated protein kinase (MAPK) pathway. N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide inhibits the binding of UDP-glucose to P2Y14 receptor, thereby blocking the downstream signaling pathways.

Biochemical and Physiological Effects:

N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects, including:

1. Inhibition of Pro-inflammatory Cytokine Production: N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in different animal models of inflammation.

2. Reduction of Leukocyte Recruitment: N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to reduce the recruitment of leukocytes, such as neutrophils and monocytes, to the site of inflammation in different animal models.

3. Inhibition of Cancer Cell Proliferation and Migration: N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide has been shown to inhibit cancer cell proliferation and migration in different in vitro and in vivo models of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide has several advantages and limitations for lab experiments, including:

Advantages:

1. Potent and Selective: N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide is a potent and selective antagonist of P2Y14 receptor, which allows for specific targeting of the receptor.

2. Well-characterized: N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively characterized in various scientific studies, which provides a wealth of information on its properties and effects.

3. Widely Available: N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide is commercially available from several vendors, which makes it easily accessible for researchers.

Limitations:

1. Limited Solubility: N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide has limited solubility in water, which may require the use of organic solvents or other solubilizing agents.

2. Short Half-life: N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide has a relatively short half-life in vivo, which may require frequent dosing or the use of sustained-release formulations.

3. Cell-specific Effects: The effects of N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide may vary depending on the cell type and experimental conditions, which may require optimization of the experimental protocol.

Orientations Futures

There are several future directions for research on N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide, including:

1. Identification of Novel Targets: N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide may have other targets besides P2Y14 receptor, which may contribute to its biological effects. Further research is needed to identify these targets and their mechanisms of action.

2. Development of Novel Formulations: The development of novel formulations of N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide, such as sustained-release formulations or prodrugs, may improve its pharmacokinetic properties and increase its efficacy.

3. Investigation of Combination Therapy: The combination of N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide with other drugs or therapies may enhance its therapeutic potential and reduce its limitations.

4. Clinical Trials: The clinical development of N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide as a therapeutic agent for various diseases, such as inflammation and cancer, may provide important insights into its safety and efficacy in humans.

Conclusion:

N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide is a novel and potent antagonist of P2Y14 receptor, which has been widely used as a research tool to investigate the role of P2Y14 receptor in different biological systems. N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide has various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production and cancer cell proliferation. N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide has several advantages and limitations for lab experiments, and there are several future directions for research on N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide, including the identification of novel targets and the development of novel formulations.

Méthodes De Synthèse

N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide can be synthesized through a multi-step process, starting from 2-methylcyclohexanol and 2-bromoethylamine hydrobromide. The key step involves the reaction between the intermediate 2-(2-methylcyclohexyloxy)ethylamine and 2-(methylsulfanyl)pyridine-3-carboxylic acid. The final product is obtained after purification by column chromatography and recrystallization.

Applications De Recherche Scientifique

N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide has been used in various scientific research applications, including:

1. Inflammation and Immune Response: P2Y14 receptor has been shown to play a crucial role in the regulation of inflammation and immune response. N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide has been used to investigate the effects of P2Y14 receptor blockade on the production of pro-inflammatory cytokines, chemokines, and leukocyte recruitment in different animal models.

2. Cancer: P2Y14 receptor has been implicated in the development and progression of various types of cancer, including breast cancer, prostate cancer, and pancreatic cancer. N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide has been used to study the effects of P2Y14 receptor inhibition on cancer cell proliferation, migration, and invasion.

3. Neurological Disorders: P2Y14 receptor has been suggested to be involved in the pathogenesis of neurological disorders, such as multiple sclerosis and neuropathic pain. N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide has been used to investigate the effects of P2Y14 receptor blockade on neuronal function and behavior in different animal models.

Propriétés

IUPAC Name |

N-[2-(2-methylcyclohexyl)oxyethyl]-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c1-12-6-3-4-8-14(12)20-11-10-17-15(19)13-7-5-9-18-16(13)21-2/h5,7,9,12,14H,3-4,6,8,10-11H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWYYQXHKVJIRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1OCCNC(=O)C2=C(N=CC=C2)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[(2-methylcyclohexyl)oxy]ethyl}-2-(methylsulfanyl)pyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-Methylphenoxy)cyclohexyl]prop-2-enamide](/img/structure/B2778222.png)

![2-[(2-Aminoacetyl)amino]benzamide;hydrochloride](/img/structure/B2778223.png)

![2,2,2-trifluoro-N-[(1-phenylpyrazol-3-yl)carbamoyl]acetamide](/img/structure/B2778226.png)

![[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2778229.png)

![1H-pyrazole-4,5-dione 4-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2778234.png)